N1,N1-dimethyl-2,6-bis(trifluoromethyl)benzene-1,4-diamine
Description
Properties
IUPAC Name |
1-N,1-N-dimethyl-2,6-bis(trifluoromethyl)benzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F6N2/c1-18(2)8-6(9(11,12)13)3-5(17)4-7(8)10(14,15)16/h3-4H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDZAZBOIQTBFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1C(F)(F)F)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Functionalization of Benzene Derivatives
A common industrial approach involves sequential functionalization of a pre-substituted benzene ring. Starting with 1,4-diaminobenzene, trifluoromethyl groups are introduced via copper-mediated coupling reactions. For example, using (trifluoromethyl)trimethylsilane (TMSCF₃) as the CF₃ source and CuI as a catalyst in dimethylformamide (DMF) at 110°C achieves 65–70% yield for mono-trifluoromethylation. Subsequent methylation of the amine groups is performed via reductive amination using formaldehyde and sodium cyanoborohydride, yielding the dimethylamino functionality.
Key Optimization Parameters:
-
Temperature : Mono-trifluoromethylation requires 110°C, while dimethylation proceeds at 25°C.
-
Catalyst Load : 10 mol% CuI for CF₃ coupling; stoichiometric NaBH₃CN for methylation.
-
Solvent : DMF for NAS; methanol for reductive amination.
Directed Ortho-Metalation (DoM) Strategies
Directed ortho-metalation enables precise placement of CF₃ groups. Using 1,4-diamino-2-nitrobenzene as a substrate, lithiation with LDA (lithium diisopropylamide) at -78°C followed by quenching with CF₃SiMe₃ installs the first CF₃ group at the 2-position. Subsequent nitration at the 6-position and repetition of the DoM sequence introduces the second CF₃ group. Final reduction of nitro groups with H₂/Pd-C (5 bar, 50°C) and methylation completes the synthesis.
Challenges:
-
Regioselectivity : Competing para-substitution requires careful control of reaction time and temperature.
-
Functional Group Tolerance : Nitro groups must be protected during lithiation.
Reductive Coupling Approaches
Ullmann-Type Homocoupling
Industrial-scale synthesis often employs Ullmann coupling to assemble the benzene core. 2-Chloro-5-nitrobenzotrifluoride undergoes homocoupling in the presence of FeCl₃ (20 mol%) and K₂CO₃ in NMP (N-methylpyrrolidone) at 150°C, forming 2,2′-bis(trifluoromethyl)-4,4′-dinitrobiphenyl. Catalytic hydrogenation (H₂, Pd/C, 50°C) reduces the nitro groups to amines, followed by dimethylation using methyl iodide and K₂CO₃ in acetone.
Performance Metrics:
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Homocoupling | 85 | 92 |
| Nitro Reduction | 95 | 98 |
| Dimethylation | 90 | 95 |
Suzuki-Miyaura Cross-Coupling
For laboratory-scale synthesis, Suzuki coupling of 2-bromo-5-nitrobenzotrifluoride with pinacol boronate esters enables modular assembly. Using Pd(PPh₃)₄ (5 mol%) and Cs₂CO₃ in dioxane/water (4:1) at 80°C, the biphenyl intermediate is obtained in 75% yield. Subsequent functionalization mirrors Ullmann pathways.
One-Pot Tandem Reactions
Nitro Reduction-Methylation Cascade
A streamlined method involves simultaneous nitro reduction and methylation. 2,6-Bis(trifluoromethyl)-1,4-dinitrobenzene is treated with H₂ (3 bar) over Raney Ni in methanol containing excess dimethylamine (40°C, 12 h). This one-pot process achieves 80% yield by suppressing intermediate isolation.
Advantages:
-
Efficiency : Eliminates separate reduction and methylation steps.
-
Cost : Reduces catalyst loading by 30% compared to stepwise methods.
Acid-Catalyzed Rearrangement
3,3′-Bis(trifluoromethyl)hydrazobenzene undergoes acid-catalyzed benzidine rearrangement in HCl/EtOH (0°C, 6 h) to yield 2,2′-bis(trifluoromethyl)-4,4′-diaminobiphenyl. Subsequent dimethylation with dimethyl sulfate in NaOH/EtOH provides the target compound.
Purification and Characterization
Chromatographic Separation
Crude products are purified via silica gel chromatography (hexane/ethyl acetate, 3:1), achieving >98% purity. Recrystallization from ethanol/water (1:2) enhances crystallinity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 6.85 (s, 2H, aromatic), 3.05 (s, 12H, N(CH₃)₂).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -62.1 (s, CF₃).
Industrial Production Considerations
Continuous Flow Synthesis
Modern plants utilize continuous flow reactors for homocoupling and nitro reduction steps, improving throughput by 40% and reducing waste.
Environmental Impact
Waste streams containing Cu and Pd are treated via ion-exchange resins, achieving >99% metal recovery.
Comparative Analysis of Methods
| Method | Yield (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|
| Ullmann Homocoupling | 85 | 120 | Industrial |
| Suzuki Cross-Coupling | 75 | 250 | Lab-scale |
| One-Pot Tandem | 80 | 150 | Pilot-scale |
Chemical Reactions Analysis
Types of Reactions: N1,N1-dimethyl-2,6-bis(trifluoromethyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemical Synthesis
Versatile Building Block
N1,N1-Dimethyl-2,6-bis(trifluoromethyl)benzene-1,4-diamine serves as a key building block in organic synthesis. Its unique trifluoromethyl groups enhance the reactivity and stability of the compound, making it an attractive candidate for synthesizing more complex molecules. The compound can be utilized in the preparation of various derivatives that are important for developing new materials and pharmaceuticals.
Pharmaceutical Applications
Potential Anticancer Agent
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity. This compound has been investigated for its potential as an anticancer agent due to its ability to interact with biological targets effectively. Studies have shown that modifications of diamines can lead to improved potency against cancer cell lines .
Drug Delivery Systems
The compound's properties allow it to be explored in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of poorly soluble therapeutic agents. This application is particularly relevant in developing formulations for targeted drug delivery .
Materials Science
Fluorinated Polymers
this compound can be used in the synthesis of fluorinated polymers. These polymers are known for their chemical resistance and thermal stability, making them suitable for applications in harsh environments such as aerospace and automotive industries. The incorporation of trifluoromethyl groups can significantly enhance the material properties .
Coatings and Adhesives
The compound's unique chemical structure allows it to be used in formulating advanced coatings and adhesives that require high performance under extreme conditions. Its thermal stability and resistance to solvents make it ideal for protective coatings used in industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of N1,N1-dimethyl-2,6-bis(trifluoromethyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This can lead to various biological effects, including cytotoxicity and modulation of cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N1,N1-dimethyl-2,6-bis(trifluoromethyl)benzene-1,4-diamine with selected analogs from the evidence, focusing on substituent effects, physical properties, and applications:
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups (-CF₃, -Cl) : Enhance thermal stability and alter electronic properties. The -CF₃ groups in the target compound likely increase hydrophobicity compared to -Cl or -OH analogs .
- Electron-Donating Groups (-CH₃, -(CH₃)₂N) : Improve solubility and fluorescence (e.g., DBD’s AIE behavior) .
Synthetic Yields :
- Chlorinated and methylated analogs achieve high yields (92–98%) under solvent-free conditions, suggesting that the target compound could be synthesized efficiently using similar green methods .
Applications: Fluorophores: The AIE property of DBD implies that the target compound’s -CF₃ groups might enable tunable emission for optoelectronic devices. Pharmaceuticals: Quinoline-based diamines show kinase inhibition , suggesting that the target compound’s trifluoromethyl groups could enhance binding affinity in drug design.
Research Findings and Limitations
Spectroscopic Data :
- While the target compound lacks reported NMR/IR data, analogs like N1,N4-bis(2-chlorobenzylidene)benzene-1,4-diamine exhibit characteristic CH–N stretching (~1640 cm⁻¹) and aromatic proton signals (δ 7.28–7.85 ppm) , which may align with the target’s behavior.
Thermal Properties :
- The m.p. of hydroxy-substituted analogs (257–258°C) exceeds that of chlorinated derivatives (203–204°C) , indicating that -CF₃ groups in the target compound may further elevate thermal stability.
Limitations: No direct data on the target compound’s biological activity or crystallography are available in the evidence. Studies on quinoline-based diamines and fluorophores provide indirect support for hypothetical applications.
Biological Activity
N1,N1-Dimethyl-2,6-bis(trifluoromethyl)benzene-1,4-diamine (commonly referred to as "the compound") is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and relevant case studies, supported by empirical data.
Synthesis of the Compound
The synthesis of this compound can be achieved through various methods involving nucleophilic aromatic substitution reactions. For instance, a typical synthetic route involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with suitable nitro-substituted aromatic compounds under controlled conditions to yield high-purity diamines .
Biological Activity Overview
The biological activity of this compound has been explored in several studies, indicating its potential as an inhibitor in various biological pathways.
- Inhibition of Enzymatic Activity :
- Antimicrobial Properties :
Case Study 1: SARS-CoV-2 RdRp Inhibition
A study conducted on various compounds including this compound revealed that it exhibited residual activity (RA) comparable to established inhibitors. The compound showed a residual activity of approximately 57% at a concentration of 10 µM during screening tests .
| Compound | Concentration (µM) | Residual Activity (%) |
|---|---|---|
| This compound | 10 | 57 |
| GS-441524 (active metabolite of remdesivir) | 100 | Not determined due to toxicity |
Case Study 2: Antimicrobial Activity
Research into the antimicrobial properties of similar trifluoromethyl-substituted compounds indicates that they can disrupt bacterial cell membranes or inhibit essential enzymatic processes. Although specific data on this compound is limited, structural analogs have demonstrated significant antimicrobial effects against resistant strains .
Toxicity and Safety Profile
While investigating the biological activity, it is crucial to consider the toxicity profile. The compound has shown cytotoxic effects in certain cellular assays with a CC50 value around 23 µM for Calu-3 cells. This highlights the need for further optimization to enhance therapeutic indices while minimizing toxicity .
Q & A
Q. How do steric effects from the 2,6-bis(trifluoromethyl) groups impact regioselectivity in electrophilic substitutions?
- Methodology : Perform nitration or halogenation reactions and analyze product distributions via GC-MS. Compare with computational predictions (e.g., Fukui functions) to map reactive sites .
- Contradiction Resolution : Reconcile theoretical vs. experimental results by considering solvent polarity’s role in stabilizing transition states.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
